

Acridine Orange: Application Notes and Protocols for Fluorescence Microscopy and Imaging

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Compound of Interest

Compound Name: *Acridorex*

Cat. No.: *B1615046*

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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in fluorescence microscopy and imaging. Its metachromatic properties allow for differential staining of various cellular components, most notably nucleic acids and acidic organelles. This attribute makes it an invaluable tool for a range of applications, including cell viability and apoptosis assays, cell cycle analysis, and the visualization of lysosomes. When intercalated into double-stranded DNA (dsDNA), Acridine Orange fluoresces green. In contrast, it fluoresces red or orange when it binds to single-stranded DNA (ssDNA) or RNA, and it accumulates in acidic compartments like lysosomes, also emitting red-orange fluorescence. This differential emission allows for the simultaneous visualization and analysis of multiple cellular states and components.

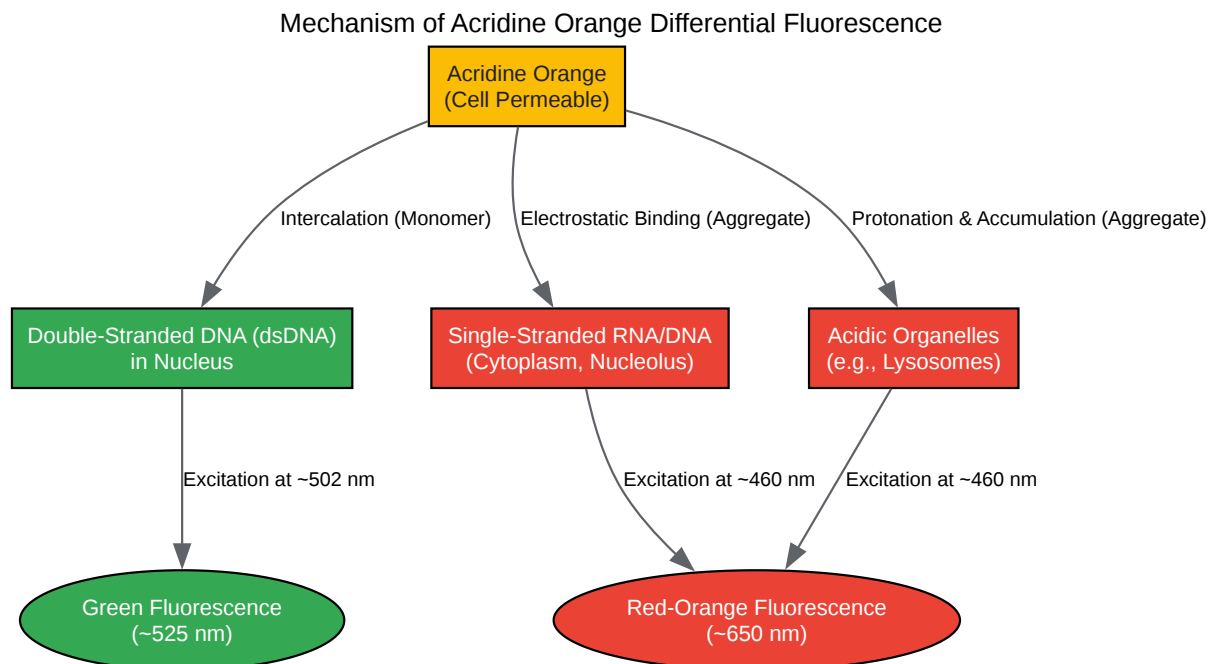
Quantitative Data Summary

The following table summarizes the key quantitative properties of Acridine Orange, providing a quick reference for experimental setup and data interpretation.

Property	Value	Notes
Excitation Maximum (Bound to dsDNA)	~502 nm	Emits green fluorescence.
Emission Maximum (Bound to dsDNA)	~525 nm	Green fluorescence.
Excitation Maximum (Bound to ssDNA/RNA)	~460 nm	Emits red-orange fluorescence.
Emission Maximum (Bound to ssDNA/RNA)	~650 nm	Red-orange fluorescence.
Quantum Yield	0.2	In basic ethanol. The quantum yield can vary depending on the binding state and local environment. [1]
Molar Extinction Coefficient	27,000 cm ⁻¹ /M at 430.8 nm	In basic ethanol.
Photostability	Moderate	Acridine Orange is susceptible to photobleaching with prolonged exposure to excitation light. It is recommended to minimize light exposure and use antifade reagents for fixed samples.

Signaling and Interaction Pathway

The differential fluorescence of Acridine Orange is a result of its distinct interactions with different cellular components. As a monomer, it intercalates into the double helix of DNA, resulting in a green emission. At higher concentrations or when bound to single-stranded nucleic acids (RNA, denatured DNA), it forms aggregates that exhibit a red-shifted fluorescence. Furthermore, as a weak base, Acridine Orange becomes protonated and trapped within the acidic environment of lysosomes, where it also aggregates and fluoresces red-orange.



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Caption: Mechanism of Acridine Orange's differential fluorescence.

Experimental Protocols

Herein are detailed protocols for key applications of Acridine Orange in fluorescence microscopy.

Protocol 1: Live-Cell Staining for Nucleic Acid Visualization

This protocol is designed for the differential staining of DNA and RNA in living cells to observe nuclear and cytoplasmic nucleic acid distribution.

Materials:

- Acridine Orange stock solution (1 mg/mL in sterile, nuclease-free water)

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

- Culture cells to the desired confluency on a suitable imaging dish or slide.
- Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.
- Remove the existing culture medium from the cells.
- Gently wash the cells once with pre-warmed PBS.
- Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Remove the staining solution and wash the cells twice with pre-warmed PBS or complete medium.
- Add fresh, pre-warmed complete medium to the cells.
- Immediately visualize the cells under a fluorescence microscope. The nucleus should appear green, while the cytoplasm and nucleoli will show red-orange fluorescence.

Protocol 2: Apoptosis Detection using Acridine Orange and Propidium Iodide (PI)

This dual-staining protocol allows for the differentiation between live, apoptotic, and necrotic cells based on membrane integrity and chromatin condensation.

Materials:

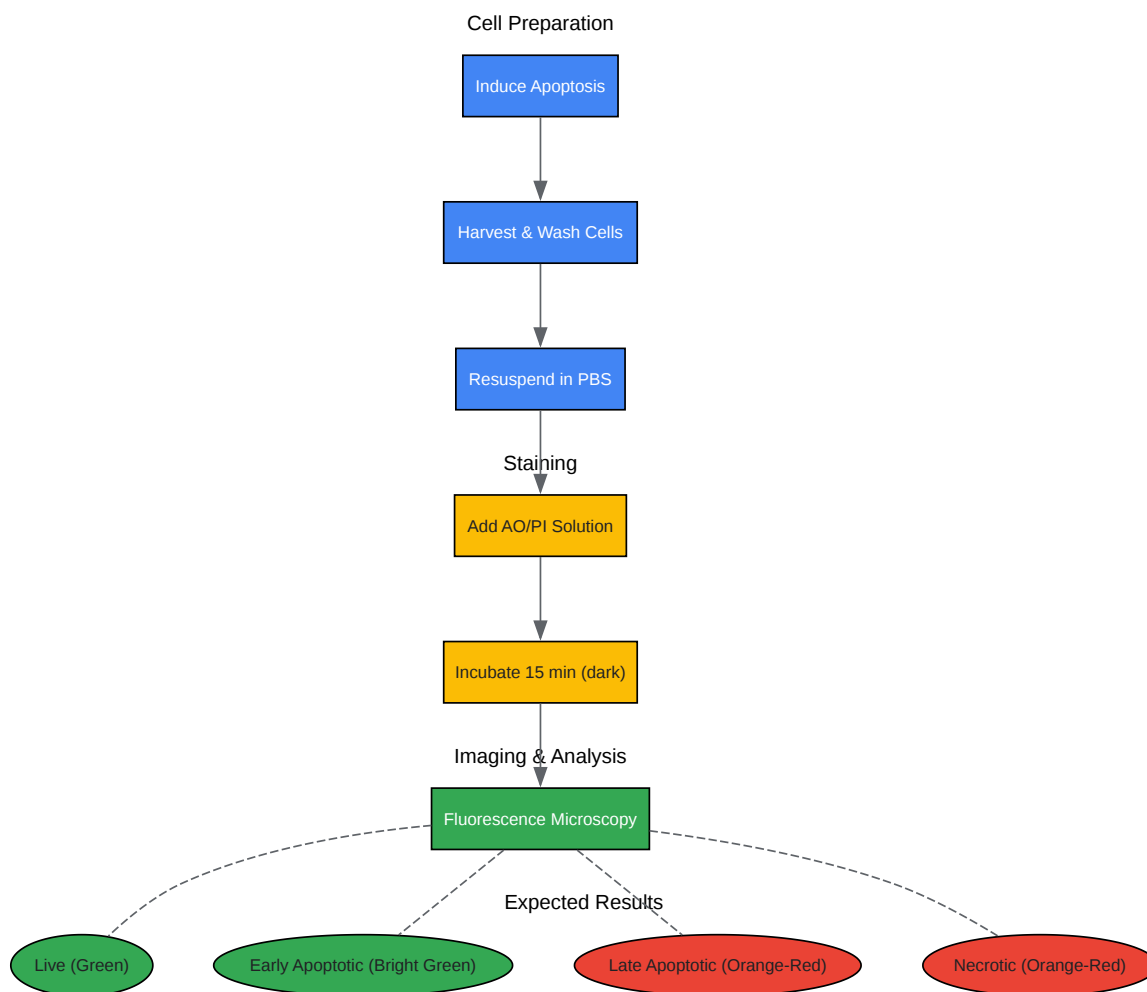
- Acridine Orange stock solution (1 mg/mL in sterile, nuclease-free water)

- Propidium Iodide (PI) stock solution (1 mg/mL in sterile, nuclease-free water)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell suspension

Procedure:

- Induce apoptosis in your cell line using the desired method. Include a non-treated control.
- Harvest the cells and centrifuge at 300 x g for 5 minutes.
- Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
- Resuspend the cell pellet in 100 μ L of PBS.
- Prepare a fresh staining solution containing both Acridine Orange (final concentration 100 μ g/mL) and Propidium Iodide (final concentration 100 μ g/mL) in PBS.
- Add 2 μ L of the combined staining solution to the 100 μ L cell suspension and mix gently.
- Incubate for 15 minutes at room temperature in the dark.
- Place 10 μ L of the stained cell suspension on a microscope slide and cover with a coverslip.
- Observe immediately under a fluorescence microscope.
 - Live cells: Uniform green nucleus.
 - Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
 - Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.
 - Necrotic cells: Uniformly orange-red nucleus.

Experimental Workflow for Apoptosis Detection with AO/PI

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References

- 1. Acridine Orange | MI [microbiology.mlsascp.com]
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